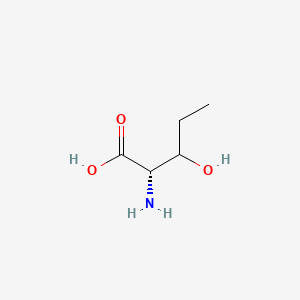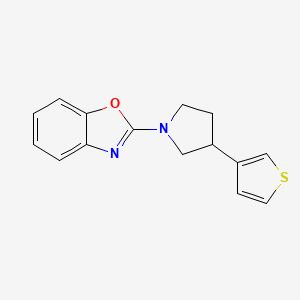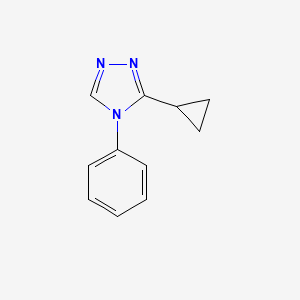
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenyl)urea, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound was initially developed as a Raf kinase inhibitor, but it has been found to have additional targets, including VEGFR and PDGFR. In
Wissenschaftliche Forschungsanwendungen
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Research on flexible urea derivatives, including compounds similar in structure or functional groups to the specified chemical, highlights their potential as acetylcholinesterase inhibitors. These studies focus on optimizing the spacer length between pharmacophoric moieties to enhance inhibitory activity against acetylcholinesterase, suggesting applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Urea Compounds as ROCK Inhibitors
Another avenue of research involves pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2), with significant implications for cancer therapy and cardiovascular diseases. These compounds show potent inhibition of ROCK, which is crucial for tumor growth and metastasis, as well as for hypertension management (Pireddu et al., 2012).
Anticancer Potential of Urea Derivatives
The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas for anticancer activity also represent a critical area of investigation. These studies suggest the therapeutic potential of urea derivatives as anticancer agents, providing a foundation for further research into their mechanism of action and efficacy in cancer treatment (Gaudreault et al., 1988).
Enzyme Inhibition and Anticancer Investigations
Further research into unsymmetrical 1,3-disubstituted ureas has explored their roles in enzyme inhibition and anticancer activities. These studies highlight the versatility of urea derivatives in modulating biological processes, with potential applications in developing new therapeutic agents (Mustafa et al., 2014).
Novel Urea Derivatives from Natural Sources
Additionally, the isolation of urea derivatives from natural sources, such as the roots of Pentadiplandra brazzeana, opens up new avenues for discovering bioactive compounds with unique properties. These findings contribute to the growing interest in natural product research and the development of novel drug candidates (Tsopmo et al., 1999).
Eigenschaften
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-23(16-17-8-4-3-5-9-17)15-7-6-14-21-20(24)22-18-10-12-19(25-2)13-11-18/h3-5,8-13H,14-16H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKHZQQUZSXTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=CC=C(C=C1)OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457100.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2457101.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1-(1-prop-2-ynylpiperidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2457103.png)



![1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2457109.png)
![N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide](/img/structure/B2457110.png)

![N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2457113.png)

![N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide](/img/structure/B2457120.png)
![ethyl 4-({[1-(4-methylbenzyl)-1H-1,2,3-benzotriazol-5-yl]carbonyl}amino)benzoate](/img/structure/B2457121.png)
